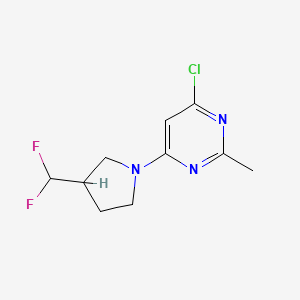

4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-[3-(difluoromethyl)pyrrolidin-1-yl]-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF2N3/c1-6-14-8(11)4-9(15-6)16-3-2-7(5-16)10(12)13/h4,7,10H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKONKZAJPYSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCC(C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine, identified by its CAS number 2097954-44-2, is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C8H10ClF2N3

Molecular Weight : 221.64 g/mol

IUPAC Name : 4-chloro-6-[3-(difluoromethyl)pyrrolidin-1-yl]pyrimidine

The compound features a pyrimidine ring substituted with a chloro group and a pyrrolidine moiety that is further substituted with a difluoromethyl group. This unique structure enhances its potential as a kinase inhibitor, which is crucial in cancer treatment.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to bind to various enzymes or receptors, altering their activity and leading to significant biological effects. The difluoromethyl group enhances the compound’s stability and binding affinity to target proteins, potentially increasing its efficacy in inhibiting tumor growth.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer treatment:

- Kinase Inhibition : Compounds with similar structures are known to inhibit key kinases involved in cell signaling pathways that regulate cancer cell proliferation. Preliminary studies suggest that this compound may act as a potent inhibitor of specific kinases, although detailed studies are still required to confirm this activity.

- Anticancer Properties : Initial investigations have indicated that this compound may possess anticancer properties, making it a candidate for further development as an anti-tumor agent.

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Kinase Inhibition | Potential inhibitor of various kinases involved in cancer | |

| Anticancer Activity | Indicated potential for inhibiting tumor growth | |

| Binding Affinity | Enhanced by the difluoromethyl group |

Case Study: In Vitro Analysis

A study published in PubMed explored the binding affinity and metabolic stability of related compounds. Although specific data on this compound was limited, it highlighted the importance of structural modifications (like the difluoromethyl group) in enhancing biological activity and stability against metabolic degradation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and structurally related pyrimidine/pyrazole derivatives:

Key Observations:

The methoxy group in ’s compound increases polarity but may reduce metabolic stability due to demethylation pathways .

Reactivity :

- The 4-chloro substituent in the target compound is a reactive site for further functionalization, similar to the 6-chloro group in ’s compound, which undergoes nucleophilic substitution with anilines .

- Sulfur-containing analogs (e.g., ) exhibit distinct electronic profiles due to the thioether linkage, which may alter binding affinity in biological targets .

Thermal Stability :

Preparation Methods

Halogenation and Pyrimidine Core Formation

The initial step typically involves synthesizing a 4-chloro-2-methylpyrimidine intermediate. Chlorination at the 4-position can be achieved using chlorinating agents under controlled conditions to ensure regioselectivity. Industrial processes optimize temperature, pressure, and catalyst presence to maximize yield and purity.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrimidine ring formation | Condensation of appropriate amidines and β-dicarbonyl compounds | Formation of 2-methylpyrimidine scaffold |

| 2 | Chlorination | Use of chlorine gas or N-chlorosuccinimide (NCS), controlled temperature | Introduction of Cl at 4-position |

Detailed Synthetic Procedures from Literature

Synthesis of Difluoromethylated Pyrrolidine

Based on methodologies reported for difluoromethyl carbinols and related compounds, difluoromethylation can be efficiently performed using 2,2-difluorovinyl arylsulfonates as electrophilic difluoromethyl sources. The general procedure involves:

- Reacting pyrrolidine derivatives with 2,2-difluorovinyl 4-(trifluoromethyl)benzenesulfonate in the presence of potassium carbonate (K2CO3) as base.

- Conducting the reaction in trifluoroethanol (TFE) solvent at 60-90 °C under nitrogen atmosphere.

- Purification by column chromatography yields the desired difluoromethylated pyrrolidine intermediate.

This method offers good yields (typically 65-90%) and high selectivity for the difluoromethyl group introduction.

Coupling to Pyrimidine Core

The coupling of the difluoromethylated pyrrolidine to the pyrimidine core is performed through nucleophilic aromatic substitution on a suitably activated pyrimidine, often 4,6-dichloro-2-methylpyrimidine or 4-chloro-6-chloropyrimidine derivatives.

- Reaction conditions involve heating the pyrimidine with the difluoromethylated pyrrolidine in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Bases like triethylamine (TEA) or potassium carbonate are used to facilitate substitution.

- The reaction temperature ranges from 80 to 120 °C depending on substrate reactivity.

- The product is isolated by standard workup and purification techniques.

Analytical Data and Reaction Optimization

| Parameter | Typical Range | Comments |

|---|---|---|

| Reaction Temperature | 60 - 120 °C | Lower temps for difluoromethylation; higher for SNAr |

| Solvent | TFE, DMF, DMSO | TFE preferred for difluoromethylation; DMF/DMSO for substitution |

| Base | K2CO3, TEA | K2CO3 effective for difluoromethylation; TEA or K2CO3 for substitution |

| Reaction Time | 12 - 24 hours | Dependent on scale and substrate |

| Yield | 65% - 90% | Optimized conditions yield high purity products |

Research Findings and Notes

- The difluoromethyl group introduction is critical for enhancing the compound's lipophilicity and biological activity, as supported by studies on related pyrimidine derivatives.

- The use of 2,2-difluorovinyl sulfonates as difluoromethylating agents is well-documented for its efficiency and mild reaction conditions.

- Nucleophilic aromatic substitution on pyrimidines bearing halogens at the 4- and 6-positions is a reliable strategy for introducing nitrogen-containing substituents.

- Industrial scale synthesis requires optimization of reaction parameters to balance yield, purity, and cost-effectiveness, including control of temperature, pressure, and catalyst usage.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Pyrimidine ring synthesis | Amidines + β-dicarbonyl compounds | 70-85 | Core scaffold formation |

| 2 | Chlorination at 4-position | Cl2 or NCS, controlled temp | 80-90 | Regioselective halogenation |

| 3 | Difluoromethylation of pyrrolidine | 2,2-Difluorovinyl sulfonates, K2CO3, TFE, 60-90 °C | 65-90 | Mild conditions, high selectivity |

| 4 | Nucleophilic substitution | 6-chloropyrimidine + difluoromethylpyrrolidine, DMF/DMSO, base, 80-120 °C | 70-85 | Formation of final compound |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Chloro-6-(3-(difluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine?

- Methodology : A common approach involves nucleophilic substitution at the 4-chloro position of the pyrimidine core. The pyrrolidinyl-difluoromethyl group can be introduced via coupling reactions with pre-functionalized pyrrolidine derivatives. For example, reacting 4-chloro-2-methyl-6-iodopyrimidine with 3-(difluoromethyl)pyrrolidine under Buchwald-Hartwig amination conditions (Pd catalysis, ligand, base) may yield the target compound. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the product .

- Safety : Use inert atmosphere (N₂/Ar) for moisture-sensitive intermediates and handle chlorinated pyrimidines in fume hoods with PPE .

Q. How can researchers confirm the structural identity of this compound?

- Characterization :

- NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., difluoromethyl splitting in ¹⁹F NMR, pyrrolidine ring protons).

- HRMS : High-resolution mass spectrometry for molecular ion validation.

- FTIR/FT-Raman : To identify functional groups like C-F stretches (~1100 cm⁻¹) and pyrimidine ring vibrations .

Q. What safety protocols are essential when handling this compound?

- PPE : Gloves, lab coat, safety goggles, and respirator for fine particulate matter.

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste facilities. Avoid aqueous quenching for chlorinated intermediates to prevent HCl gas release .

- Spill Control : Use inert adsorbents (vermiculite) and avoid direct contact with skin due to potential toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Parameter Screening :

- Temperature : Lower temperatures (0–5°C) may suppress side reactions during chloropyrimidine activation.

- Catalyst-Ligand Systems : Screen Pd/Xantphos or Pd/BINAP complexes for coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrrolidine derivatives.

Q. What computational methods are suitable for predicting the compound’s reactivity or pharmacokinetic properties?

- DFT Calculations : B3LYP/6-311++G** or cc-pVTZ basis sets to model electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- ADMET Prediction : Tools like SwissADME to estimate solubility, logP, and CYP450 interactions. Validate with experimental data (e.g., solubility in DMSO/water mixtures) .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Case Example : If ¹H NMR shows unexpected splitting for the pyrrolidine protons, consider:

- Dynamic Effects : Conformational flexibility of the pyrrolidine ring causing averaged signals. Use variable-temperature NMR to freeze rotamers.

- Impurity Analysis : LC-MS to detect trace byproducts (e.g., unreacted starting material or oxidized difluoromethyl groups) .

Q. What strategies mitigate challenges in introducing the difluoromethyl group onto the pyrrolidine ring?

- Pre-Functionalization : Synthesize 3-(difluoromethyl)pyrrolidine via Pd-catalyzed C–H fluorination of pyrrolidine precursors.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect the pyrrolidine nitrogen during fluorination, followed by deprotection before coupling .

Methodological Tables

Table 1 : Key Spectral Peaks for Structural Confirmation

Table 2 : Reaction Optimization Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.